![molecular formula C7H12N2O B3362223 (S)-Hexahydro-pyrrolo[1,2-A]pyrazin-1-one CAS No. 96145-91-4](/img/structure/B3362223.png)
(S)-Hexahydro-pyrrolo[1,2-A]pyrazin-1-one
Overview
Description
(S)-Hexahydro-pyrrolo[1,2-A]pyrazin-1-one is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various research fields. It is a bicyclic compound that consists of a pyrrole ring fused to a pyrazine ring. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of (S)-Hexahydro-pyrrolo[1,2-A]pyrazin-1-one is not fully understood. However, it has been suggested that this compound may interact with specific receptors or enzymes in the body, leading to its observed biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been shown to have antimicrobial activity against various bacterial strains. This compound has also been reported to have anti-inflammatory and analgesic effects. Additionally, it has been studied for its potential use as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
(S)-Hexahydro-pyrrolo[1,2-A]pyrazin-1-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields. This compound is also readily available from commercial suppliers. However, one of the limitations of using this compound in lab experiments is its relatively high cost.
Future Directions
There are several future directions for the study of (S)-Hexahydro-pyrrolo[1,2-A]pyrazin-1-one. One potential direction is the investigation of its potential use as a therapeutic agent for various diseases. Another direction is the synthesis of novel compounds based on the structure of this compound for use in drug discovery. Additionally, the development of new methods for the synthesis of this compound could lead to more efficient and cost-effective production.
Scientific Research Applications
(S)-Hexahydro-pyrrolo[1,2-A]pyrazin-1-one has been the subject of extensive research due to its potential applications in various scientific fields. It has been studied for its potential use as a building block for the synthesis of biologically active compounds. This compound has also been investigated for its potential use as a ligand in asymmetric catalysis.
properties
IUPAC Name |
(8aS)-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-6-2-1-4-9(6)5-3-8-7/h6H,1-5H2,(H,8,10)/t6-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIHMFNMKHDTEE-LURJTMIESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NCCN2C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)NCCN2C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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